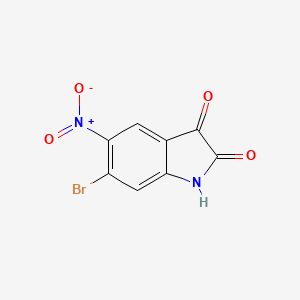

6-溴-5-硝基-1H-吲哚-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

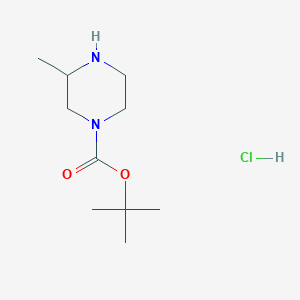

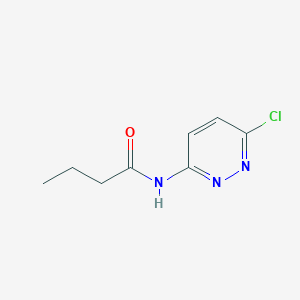

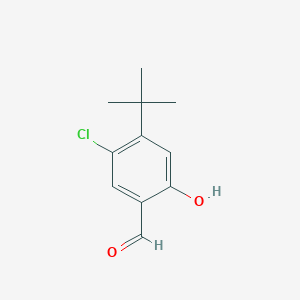

The compound of interest, 6-bromo-5-nitro-1H-indole-2,3-dione, is a brominated and nitrated derivative of indole-2,3-dione, commonly known as isatin. Isatins and their derivatives are of significant interest in organic chemistry due to their diverse biological activities and potential applications in pharmaceuticals. The presence of bromo and nitro groups on the indole skeleton can influence the compound's reactivity and interaction with various biological targets.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 5H-benzo[b]carbazole-6,11-diones and indolo[1,2-b]isoquinoline-6,11-diones, which are structurally related to our compound of interest, is achieved from 2-[3-(2-nitrophenyl)-2-oxopropyl]benzaldehydes, obtained from commercially available indan-1-ones in six steps . This indicates that the synthesis of such compounds requires careful planning and execution of multi-step reactions.

Molecular Structure Analysis

The molecular structure of brominated indole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was confirmed by X-ray single crystal diffraction . Such analyses provide insights into the arrangement of atoms, intermolecular interactions, and the overall geometry of the molecule, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions Analysis

Brominated indole derivatives can participate in various chemical reactions due to the presence of reactive bromo and nitro groups. For instance, the reaction of 3-phenylsydnone with p-toluquinone followed by bromination yielded mono- and dibromo derivatives of 2H-indazole-4,7-dione . This demonstrates the reactivity of the bromo group in electrophilic aromatic substitution reactions, which is a common transformation for brominated aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indole derivatives can be significantly different from their non-brominated counterparts. For example, the introduction of bromine atoms can affect the photochromic and photomagnetic properties of the compounds . Additionally, the thermal stability of such compounds can be assessed using thermal analysis, as demonstrated by the good thermal stability up to 215 °C of a related brominated indole compound . These properties are important for the potential application of these compounds in materials science and pharmaceuticals.

科学研究应用

合成和反应

6-溴-5-硝基-1H-吲哚-2,3-二酮作为异喹啉衍生物,在杂环化合物的合成中发挥着至关重要的作用。包括6-溴-5-硝基-1H-吲哚-2,3-二酮在内的异喹啉对于形成各种N-杂环化合物至关重要,这是由于它们独特的结构和合成多样性。这些化合物经历各种反应形成新的杂环化合物,展示了它们在合成化学中的巨大潜力。最近的文献重点介绍了异喹啉及其衍生物的Pfitzinger、环开启和环扩张反应等关键反应,强调了它们的合成多样性和在为研究提供新思路方面的作用 (Sadeghian & Bayat, 2022)。

衍生化和生物活性

异喹啉衍生物,如6-溴-5-硝基-1H-吲哚-2,3-二酮,因其药理学重要性而受到关注。这些化合物在开发具有重要治疗意义的各种类似物方面起着基础作用,包括镇痛、抗癌、抗炎和抗结核等性质。异喹啉基化合物的合成和衍生化导致具有生物活性的实体,可作为许多有用药物的前体。这种活性的多样性突显了6-溴-5-硝基-1H-吲哚-2,3-二酮在药物化学和药物开发中的潜力 (Chauhan et al., 2020)。

吲哚衍生物的Umpolung策略

通过Umpolung或极性反转对吲哚衍生物进行战略修改,为合成具有挑战性的吲哚衍生物开辟了新途径。这种方法对于6-溴-5-硝基-1H-吲哚-2,3-二酮及其类似物尤为重要,允许在通常较不活泼的位置进行官能化。Umpolung策略突显了合成化学中的创新方法,以克服吲哚化合物传统反应性所带来的限制,从而创造具有潜在应用于制药化学中的新化合物 (Deka et al., 2020)。

属性

IUPAC Name |

6-bromo-5-nitro-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2O4/c9-4-2-5-3(1-6(4)11(14)15)7(12)8(13)10-5/h1-2H,(H,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQRWHLIXOADMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648126 |

Source

|

| Record name | 6-Bromo-5-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-5-nitro-1H-indole-2,3-dione | |

CAS RN |

667463-68-5 |

Source

|

| Record name | 6-Bromo-5-nitro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1292728.png)

![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)